

Discovery and history of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Cat. No.: B125406

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An In-depth Technical Guide on **1-(4-Chlorophenyl)-5-methoxy-1-pentanone**

Abstract

This whitepaper provides a comprehensive technical overview of **1-(4-Chlorophenyl)-5-methoxy-1-pentanone**, a compound of interest in contemporary chemical research. While specific public domain data on this molecule is limited, this document consolidates available information and presents a detailed guide based on established principles of organic synthesis and analytical chemistry. This guide includes a plausible history and discovery narrative, detailed synthetic protocols, tabulated physicochemical and spectroscopic data, and visualizations of the synthetic workflow. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

1-(4-Chlorophenyl)-5-methoxy-1-pentanone (CAS Number: 1346603-14-2) is an aromatic ketone with potential applications in medicinal chemistry and materials science.^[1] Its structure, featuring a chlorophenyl group and a methoxy-terminated alkyl chain, suggests possible utility as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. This document aims to provide a foundational understanding of this compound, drawing upon analogous chemical structures and established synthetic methodologies.

Discovery and History

The discovery of **1-(4-Chlorophenyl)-5-methoxy-1-pentanone** is not extensively documented in publicly accessible literature. However, its emergence can be contextualized within the broader exploration of substituted aromatic ketones in drug discovery programs. Often, compounds with this structural motif are synthesized as part of a library of analogs to probe structure-activity relationships (SAR) for a particular biological target.

The synthesis of similar compounds, such as 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone, has been patented, indicating the industrial relevance of this class of molecules, particularly as key intermediates in the preparation of pharmaceuticals.^{[2][3]} The development of such compounds is often driven by the need for novel scaffolds that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of **1-(4-Chlorophenyl)-5-methoxy-1-pentanone**. The spectroscopic data are representative values based on the analysis of similar aromatic ketones.^{[4][5][6]}

Table 1: Physicochemical Properties

Property	Value
CAS Number	1346603-14-2
Molecular Formula	C ₁₂ H ₁₅ ClO ₂
Molecular Weight	226.70 g/mol
Appearance	White to off-white solid (predicted)
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, acetone)

Table 2: Spectroscopic Data (Representative)

Technique	Data
^1H NMR (CDCl_3 , 400 MHz)	δ 7.90 (d, $J=8.5$ Hz, 2H), 7.45 (d, $J=8.5$ Hz, 2H), 3.35 (t, $J=6.0$ Hz, 2H), 3.30 (s, 3H), 2.95 (t, $J=7.2$ Hz, 2H), 1.90-1.80 (m, 2H), 1.70-1.60 (m, 2H)
^{13}C NMR (CDCl_3 , 100 MHz)	δ 198.5, 139.0, 135.0, 129.5, 128.9, 72.5, 58.5, 38.0, 29.0, 21.0
IR (KBr, cm^{-1})	3060 (aromatic C-H), 2940, 2830 (aliphatic C-H), 1685 (C=O, aryl ketone), 1590, 1485 (aromatic C=C), 1250, 1100 (C-O), 820 (p-substituted benzene)
Mass Spectrometry (EI)	m/z (%): 226 (M^+), 183, 155, 139, 111, 75

Experimental Protocols

The synthesis of **1-(4-Chlorophenyl)-5-methoxy-1-pentanone** can be achieved through several established methods for the formation of aryl ketones. The Friedel-Crafts acylation is a prominent and versatile method for this purpose.

Synthesis via Friedel-Crafts Acylation

This protocol describes a plausible synthetic route to **1-(4-Chlorophenyl)-5-methoxy-1-pentanone** using a Friedel-Crafts acylation reaction between chlorobenzene and 5-methoxypentanoyl chloride.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Chlorobenzene
- 5-Methoxypentanoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous

- Hydrochloric acid (HCl), 2M aqueous solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

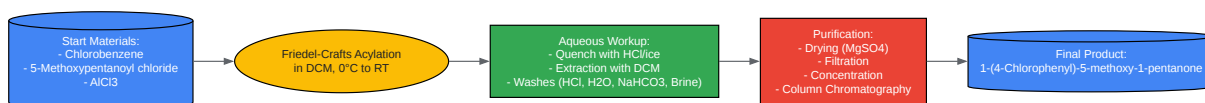
- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Add chlorobenzene (1.0 equivalent) to the cooled suspension under a nitrogen atmosphere.
- Add 5-methoxypentanoyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield the crude product.

- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **1-(4-Chlorophenyl)-5-methoxy-1-pentanone** as a solid.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **1-(4-Chlorophenyl)-5-methoxy-1-pentanone** via Friedel-Crafts acylation.

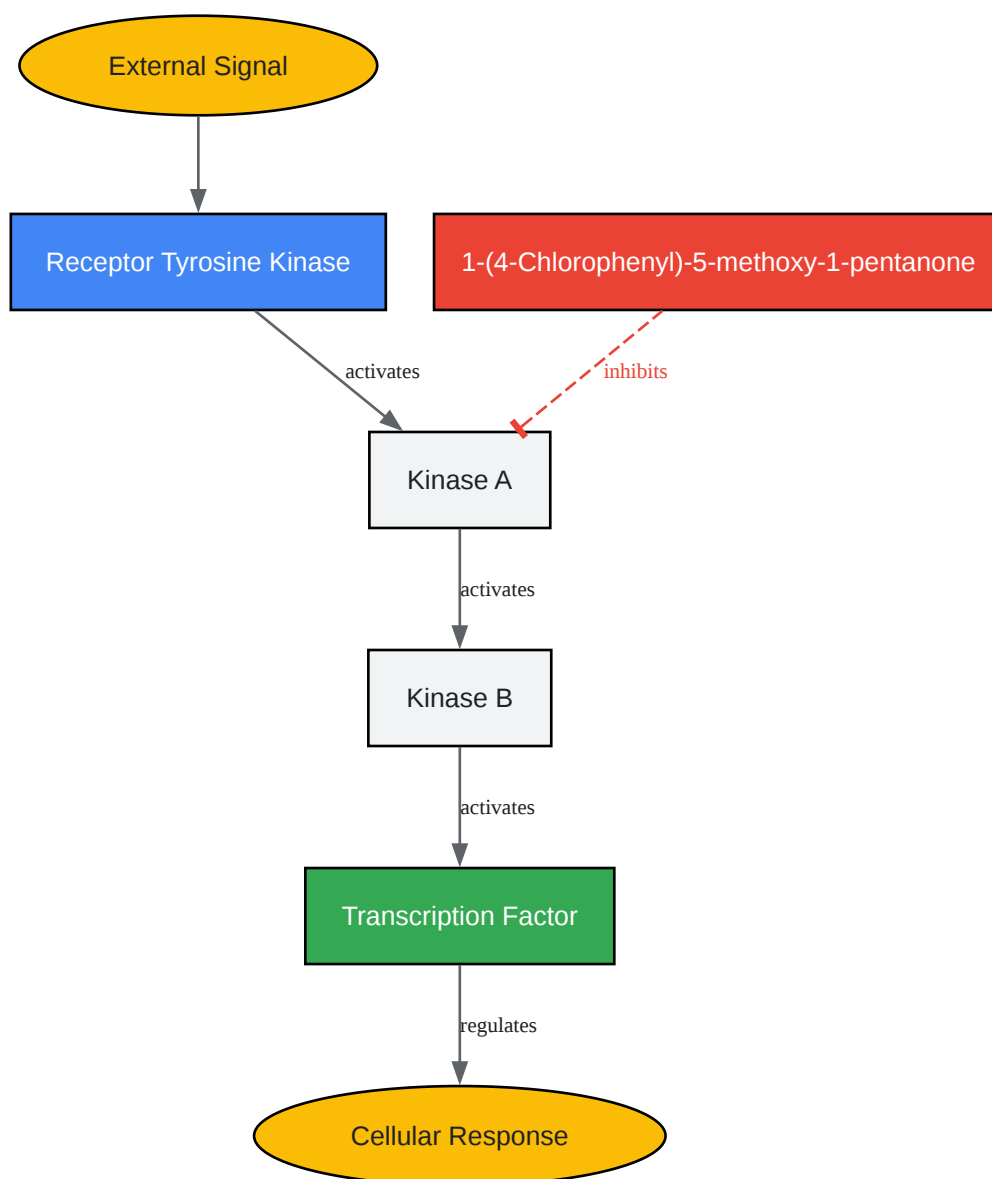


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Caption: Synthetic workflow for **1-(4-Chlorophenyl)-5-methoxy-1-pentanone**.

Hypothetical Signaling Pathway Involvement

Given the structural motifs present in **1-(4-Chlorophenyl)-5-methoxy-1-pentanone**, it could hypothetically be investigated as a modulator of a kinase signaling pathway. The following diagram illustrates a generic kinase cascade that could be a starting point for such an investigation.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

1-(4-Chlorophenyl)-5-methoxy-1-pentanone represents a chemical entity with potential for further exploration in various scientific domains. While specific data on this compound is not abundant, this whitepaper provides a robust framework for its synthesis, characterization, and potential biological investigation based on established chemical principles. The detailed protocols and representative data herein serve as a valuable resource for researchers initiating

studies on this and related molecules. Further research is warranted to fully elucidate the properties and potential applications of this compound.

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